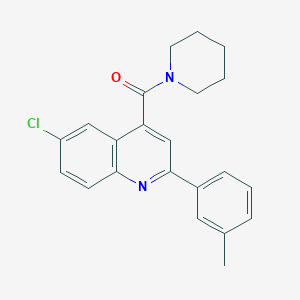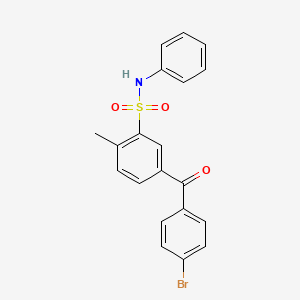![molecular formula C26H21N3O7 B5970282 methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural features common in organic chemistry, including a benzodioxole, a pyrimidine ring, and a pyrrole ring . These structures are often found in biologically active molecules and could potentially confer interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure. For example, the presence of the benzodioxole and pyrrole rings could potentially affect its solubility and reactivity .Scientific Research Applications
Anticancer Activity
Methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: exhibits promising anticancer potential. Researchers have designed and synthesized a series of related compounds based on the indole nucleus, a privileged structural motif found in various biologically active molecules . Specifically, this compound has been evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed impressive IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
Antileukemic Properties
The same compound has demonstrated high cytotoxic potential against five leukemia cell lines: K562, HL60, U937, U266, and Jurkat. Its structure was characterized using FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .
Heterocyclic Scaffold for Medicinal Applications
The 1,2,3-triazole moiety, present in related compounds, has been explored for its diverse medicinal properties, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities. This scaffold offers opportunities for further optimization and development of novel analogs .
Anti-Tubercular Activity
In a related study, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strains .
Mechanism of Action
Target of Action
Based on the structure of similar compounds, it is predicted that it may interact withmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
Similar compounds have been shown to causemitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It is likely that it impacts the pathways related tocell cycle regulation and apoptosis , given its potential interaction with microtubules and tubulin .
Result of Action
Similar compounds have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
methyl 4-[3-[(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7/c1-14-10-17(15(2)28(14)18-6-4-16(5-7-18)25(32)34-3)11-20-23(30)27-26(33)29(24(20)31)19-8-9-21-22(12-19)36-13-35-21/h4-12H,13H2,1-3H3,(H,27,30,33)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWPQJCIDCQTL-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5970203.png)

![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)
![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)